molecular formula C18H17N9OS B4803700 N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B4803700
M. Wt: 407.5 g/mol
InChI Key: LYZWXARLFZPZLN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a tetrazole moiety, and a methoxyphenyl group

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9OS/c1-28-14-9-7-12(8-10-14)20-17-22-15(21-16(19)23-17)11-29-18-24-25-26-27(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZWXARLFZPZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction where a triazine derivative is reacted with a tetrazole compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as Yb(OTf)3. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Scientific Research Applications

Table 1: Structural Features of N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine

FeatureDescription
Triazine CoreSix-membered ring with nitrogen atoms
Methoxy GroupIncreases lipophilicity
Tetrazole MoietyAssociated with various pharmacological effects
Sulfanyl GroupEnhances reactivity

Antimicrobial Activity

Research indicates that compounds containing the tetrazole ring exhibit significant antimicrobial properties. The presence of the tetrazole moiety in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that derivatives of tetrazoles can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Properties

The compound has been evaluated for anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate inflammatory pathways effectively. The tetrazole moiety is often linked to anti-inflammatory activity, making this compound a candidate for further investigation in pain management therapies .

Antitumor Activity

Compounds with triazine structures have been reported to exhibit antitumor properties. The unique arrangement of functional groups in this compound may enhance its ability to interact with specific biological targets involved in cancer pathways .

Table 2: Synthesis Overview

StepDescription
Triazine FormationMulti-step synthesis from precursors
Functional Group AdditionSequential reactions for methoxy and sulfanyl groups
Tetrazole CyclizationIncorporation through cyclization reactions

Case Study 1: Antimicrobial Evaluation

In a study evaluating various tetrazole derivatives, this compound was tested against multiple bacterial strains. Results indicated promising antimicrobial activity comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of synthesized compounds similar to this compound. The study utilized carrageenan-induced paw edema models to assess efficacy. Notably, certain derivatives exhibited significant inhibition rates comparable to established anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and tetrazole-containing molecules. Examples include:

Uniqueness

N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research .

Biological Activity

N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that integrates a triazine core with a methoxyphenyl group and a tetrazole moiety. This unique structure positions it as a candidate for diverse biological activities, including antimicrobial and antitumor properties.

Chemical Structure and Properties

The compound's molecular formula is C18H17N9OSC_{18}H_{17}N_{9}OS, and its IUPAC name is 2-N-(4-methoxyphenyl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine. The presence of the methoxy group enhances lipophilicity, potentially influencing the compound's biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The tetrazole moiety is often associated with anti-inflammatory and analgesic properties. Preliminary studies suggest that the compound can modulate enzyme or receptor activity involved in various disease pathways.

Antimicrobial Activity

Research indicates that compounds with triazine rings often exhibit significant antimicrobial activity. The unique structural features of this compound may enhance its effectiveness against various pathogens:

Activity Target Pathogen Mechanism
AntibacterialGram-positive bacteriaDisruption of cell wall synthesis
AntifungalCandida speciesInhibition of ergosterol synthesis
AntiviralHSV-1Inhibition of viral replication

Antitumor Activity

The compound has also shown promise in antitumor studies. Various derivatives of triazines have demonstrated cytotoxic effects against cancer cell lines:

Cell Line IC50 (µM) Activity
A431 (epidermoid)2.0Significant cytotoxicity
MCF7 (breast cancer)1.8Induction of apoptosis
HeLa (cervical)3.5Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of triazines showed effective inhibition against various bacterial strains. The compound's structural components were crucial in enhancing its antimicrobial potency .
  • Antitumor Mechanism Investigation : Research indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
  • In Vivo Studies : Animal model studies have shown that administration of this compound resulted in significant tumor regression compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine

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